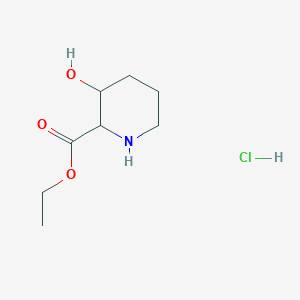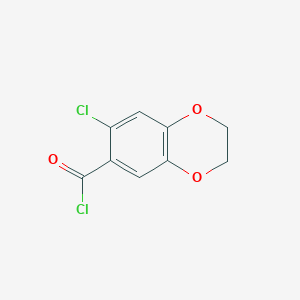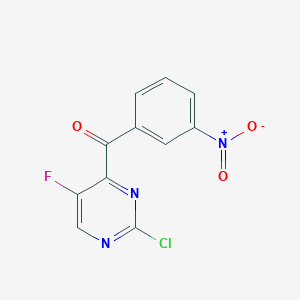![molecular formula C12H18ClN3O2 B11716678 tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle: est un composé organique complexe appartenant à la classe des imidazo[1,2-a]pyrazines. Ce composé se caractérise par sa structure unique, qui comprend un groupe ester tert-butyle, un groupe chlorométhyle et un noyau imidazo[1,2-a]pyrazine.
Méthodes De Préparation
La synthèse du 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau Imidazo[1,2-a]pyrazine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le système cyclique imidazo[1,2-a]pyrazine.
Introduction du groupe chlorométhyle : Le groupe chlorométhyle peut être introduit par des réactions de chlorométhylation utilisant des réactifs tels que le chlorométhyl méthyl éther ou le chlorométhyl chloroformate.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec l’alcool tert-butylique en présence d’un catalyseur acide pour former l’ester tert-butyle.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l’utilisation de conditions de réaction et d’équipements évolutifs.
Analyse Des Réactions Chimiques
Le 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle est réactif et peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines, les thiols et les alcools pour former des dérivés substitués correspondants.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées pour former différents états d’oxydation ou des formes réduites.
Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour donner l’acide carboxylique correspondant.
Les réactifs courants utilisés dans ces réactions comprennent les nucléophiles (par exemple, les amines, les thiols), les oxydants (par exemple, le peroxyde d’hydrogène, le permanganate de potassium) et les réducteurs (par exemple, l’hydrure de lithium et d’aluminium).
Applications de la recherche scientifique
Le 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans diverses réactions de synthèse organique.
Biologie : Le composé peut être utilisé dans l’étude des systèmes biologiques, en particulier pour comprendre les interactions des petites molécules avec les macromolécules biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
tert-Butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of small molecules with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d’autres biomolécules, ce qui peut entraîner des modifications de leur fonction. Le noyau imidazo[1,2-a]pyrazine peut également interagir avec des récepteurs ou des enzymes spécifiques, modulant leur activité.
Comparaison Avec Des Composés Similaires
Des composés similaires au 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle comprennent :
tert-Butyl 4-(2-chloroéthyl)pipérazine-1-carboxylate : Ce composé possède un groupe ester tert-butyle similaire et une chaîne latérale chlorée, mais il présente un cycle pipérazine au lieu d’un noyau imidazo[1,2-a]pyrazine.
tert-Butyl 2-(cyanométhyl)pipérazine-1-carboxylate : Ce composé possède un groupe cyanométhyle au lieu d’un groupe chlorométhyle et un cycle pipérazine.
tert-Butyl (7R,9aS)-7-(hydroxyméthyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate : Ce composé présente un groupe hydroxyméthyle et un noyau pyrido[1,2-a]pyrazine.
Le caractère unique du 2-(chlorométhyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate de tert-butyle réside dans sa combinaison spécifique de groupes fonctionnels et de système cyclique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H18ClN3O2 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)18-11(17)16-5-4-15-7-9(6-13)14-10(15)8-16/h7H,4-6,8H2,1-3H3 |
Clé InChI |
ZRUQXXRLLPPWOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


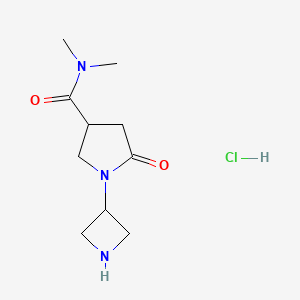
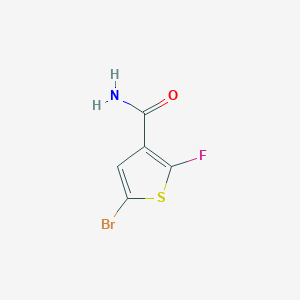
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
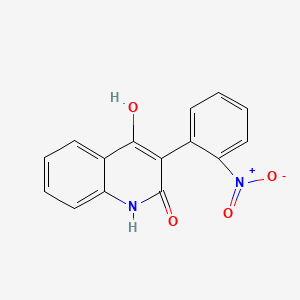
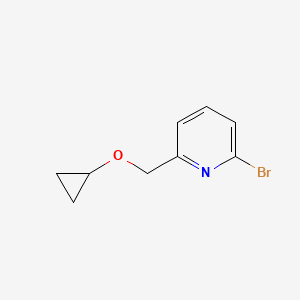


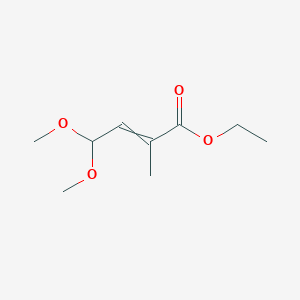
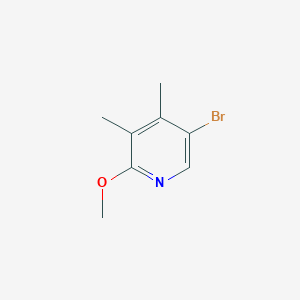
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
